(5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(3-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a phenyl group and a methylphenyl group attached to an imidazole ring. The presence of these aromatic groups contributes to its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE typically involves the condensation of an appropriate aldehyde with an imidazole derivative. One common method involves the reaction of 3-methylbenzaldehyde with 2-phenyl-1H-imidazole-5-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance the yield and purity of the product. These methods also allow for better control over reaction parameters, leading to more consistent results.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(3-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
4-[(Z)-1-(3-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole-5-one: Lacks the methylphenyl group, resulting in different reactivity and biological activity.
4-[(Z)-1-(4-Methylphenyl)methylidene]-2-phenyl-1H-imidazol-5-one: Similar structure but with a different position of the methyl group, affecting its chemical properties.
4-[(Z)-1-(3-Methoxyphenyl)methylidene]-2-phenyl-1H-imidazol-5-one: Contains a methoxy group instead of a methyl group, leading to different electronic effects and reactivity.
Uniqueness
4-[(Z)-1-(3-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both phenyl and methylphenyl groups enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14N2O |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(4Z)-4-[(3-methylphenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C17H14N2O/c1-12-6-5-7-13(10-12)11-15-17(20)19-16(18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,19,20)/b15-11- |
InChI Key |
JOZCFICHYYODPN-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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